Dodecyl glycinate

説明

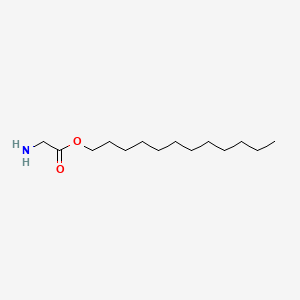

Structure

3D Structure

特性

IUPAC Name |

dodecyl 2-aminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZRXRJDBYHNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314683 | |

| Record name | Glycine dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13827-65-1 | |

| Record name | Glycine dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13827-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

Dodecyl glycinate (B8599266), an amphoteric surfactant derived from the amino acid glycine (B1666218) and a twelve-carbon alkyl chain, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals and material science. Its unique structure, combining a hydrophilic amino acid headgroup with a lipophilic hydrocarbon tail, imparts a range of valuable physicochemical properties. This technical guide provides a comprehensive overview of these properties, including detailed experimental methodologies and a summary of available quantitative data.

Core Physicochemical Properties

The utility of dodecyl glycinate is intrinsically linked to its behavior at interfaces and in solution. Key parameters that define this behavior include its molecular weight, critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), acid dissociation constant (pKa), and solubility in various media.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C₁₄H₂₉NO₂ | - |

| Molecular Weight | 243.39 g/mol | - |

| Critical Micelle Concentration (CMC) | 0.95–2.6 mM (for N,N-Dimethyl-N-dodecylglycine betaine)[1] | Fluorescence Spectroscopy[1] |

| Hydrophile-Lipophile Balance (HLB) | Not Experimentally Determined (Requires Calculation) | Davies or Griffin Method |

| pKa (Carboxylic Acid) | ~2.34 | General value for glycine[2] |

| pKa (Amine) | ~9.60 | General value for glycine[2] |

| Solubility | - Water: Expected to be soluble, especially at pH values where the headgroup is charged.- Methanol: Likely soluble.- Ethanol: Likely soluble.- Acetone: Sparingly soluble to insoluble. | General principles of solubility for amphiphilic molecules. |

Experimental Protocols

The determination of the physicochemical properties of surfactants like this compound relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[3] This is a critical parameter as many of the characteristic properties of surfactants, such as their ability to solubilize hydrophobic substances, manifest above the CMC.

a) Surface Tension Method

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.[3]

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[4]

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.[4]

-

b) Conductometric Method

-

Principle: For ionic or zwitterionic surfactants like this compound, the conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot.[5]

-

Apparatus: Conductivity meter and a thermostated cell.

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Titrate a known volume of deionized water with the stock solution, or prepare a series of dilutions.

-

Measure the specific conductance of each solution at a constant temperature.

-

Plot the specific conductance against the concentration of this compound.

-

The CMC is identified as the concentration at the intersection of the two linear segments of the graph.[5]

-

Calculation of Hydrophile-Lipophile Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[6] It is a crucial parameter for selecting the appropriate surfactant for a specific application, such as emulsification.

a) Griffin's Method (for non-ionic surfactants, can be adapted)

-

Formula: HLB = 20 * (Mh / M)

-

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

-

-

-

Application to this compound:

-

Identify the hydrophilic portion (the glycinate headgroup: -NHCH₂COO⁻).

-

Calculate the molecular weight of the hydrophilic portion.

-

Calculate the total molecular weight of this compound.

-

Apply the formula to estimate the HLB value.

-

b) Davies' Method (more suitable for ionic and zwitterionic surfactants)

-

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

-

Procedure:

-

Assign specific group numbers to the different chemical groups within the this compound molecule based on established tables.

-

Sum the group numbers for the hydrophilic parts (e.g., -COO⁻, -NH-).

-

Sum the group numbers for the lipophilic parts (e.g., -CH₂-, -CH₃).

-

Calculate the HLB using the formula.

-

Determination of pKa

The pKa values indicate the acidity of the carboxylic acid group and the basicity of the amino group in the glycinate headgroup. These values are critical for understanding the pH-dependent behavior of this compound, including its solubility and surface activity.

-

Principle: Potentiometric titration involves monitoring the pH of a solution of the analyte as a strong acid or base is added. The pKa is determined from the midpoint of the buffer regions in the titration curve.

-

Apparatus: pH meter, burette, and a magnetic stirrer.

-

Procedure:

-

Dissolve a known amount of this compound in deionized water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the carboxylate group.

-

Separately, titrate another solution of this compound with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the ammonium (B1175870) group.

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Solubility Determination

The solubility of this compound in various solvents is a fundamental property that dictates its applications in different formulations.

-

Principle: The equilibrium solubility is determined by preparing a saturated solution of the solute in a given solvent at a specific temperature and then quantifying the concentration of the dissolved solute.

-

Apparatus: Analytical balance, temperature-controlled shaker or bath, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot appropriately and determine the concentration of this compound using a pre-validated analytical method.[7]

-

Visualizations

Logical Relationship of this compound Structure to its Properties

References

- 1. Heme Dissociation from Myoglobin in the Presence of the Zwitterionic Detergent N,N-Dimethyl-N-Dodecylglycine Betaine: Effects of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csustan.edu [csustan.edu]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. open.library.ubc.ca [open.library.ubc.ca]

- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dodecyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for N-dodecylglycine, commonly referred to as dodecyl glycinate (B8599266) in its deprotonated or salt form. This N-acyl amino acid is of significant interest due to its surfactant properties and potential applications in drug delivery and personal care products. This document details key synthetic methodologies, including experimental protocols and reaction mechanisms, with quantitative data summarized for comparative analysis.

Synthesis Pathways

Two primary pathways for the synthesis of N-dodecylglycine are the N-acylation of glycine (B1666218) with lauroyl chloride (a Schotten-Baumann reaction) and the N-alkylation of glycine with 1-bromododecane (B92323). A greener alternative using fatty acid esters is also discussed.

N-Acylation via Schotten-Baumann Reaction

The most common method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. This involves the acylation of the amino group of glycine with lauroyl chloride in the presence of a base.[1] The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[2] This reaction is typically carried out in a biphasic system, with an aqueous phase containing glycine and the base, and an organic phase for the lauroyl chloride and the product.[3]

N-Alkylation of Glycine

A more direct route to N-dodecylglycine is the N-alkylation of glycine with an alkyl halide, such as 1-bromododecane. This reaction proceeds via a nucleophilic substitution mechanism.

Green Synthesis via Transesterification

An environmentally friendlier approach involves the reaction of a fatty acid ester, such as methyl laurate, with sodium glycinate. This method avoids the use of acyl chlorides, which are often produced using hazardous reagents like phosgene (B1210022) or thionyl chloride.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis pathways of N-dodecylglycine and related compounds.

| Parameter | N-Acylation (Schotten-Baumann) | N-Alkylation | Green Synthesis (Transesterification) |

| Reactants | Glycine, Lauroyl Chloride, Base (e.g., NaOH) | Glycine, 1-Bromododecane, Base (e.g., Triethylamine) | Sodium Glycinate, Methyl Laurate, Catalyst (e.g., Sodium Methoxide) |

| Solvent | Water/Organic Solvent | Isopropanol/Water | Methanol |

| Temperature | 10-15°C[5] | Not specified (likely room temperature to moderate heating) | 135°C[4] |

| Reaction Time | ~7 hours[5] | >7 days | 12 hours[4] |

| Reported Yield | ~94% (for N-lauroylglycine)[6] | 26.3% (for N-n-dodecylglycine) | 69.7% (for Sodium N-lauroylglycinate)[4] |

| Purity | High, requires purification | Requires chromatographic purification | Requires separation of unreacted starting materials[4] |

Experimental Protocols

Protocol for N-Acylation: Synthesis of Sodium Lauroyl Glycinate (Schotten-Baumann Reaction)

This protocol is adapted from a general procedure for the synthesis of sodium cocoyl glycinate and can be applied to lauroyl glycinate.[5]

Materials:

-

Glycine (0.47 mol)

-

Lauroyl Chloride (0.45 mol)

-

Sodium Hydroxide (B78521) (40% aqueous solution)

-

Deionized Water

Procedure:

-

Prepare a solution of glycine (35 g, 0.47 mol) in deionized water (300 mL) in a reaction vessel equipped with a stirrer and pH meter.

-

Cool the glycine solution to 10-15°C under a nitrogen blanket.

-

Simultaneously add lauroyl chloride and a 40% aqueous solution of sodium hydroxide to the glycine solution over a period of 4 hours. Maintain the pH of the reaction mixture between 10.3 and 10.6.

-

After the addition is complete, continue stirring the reaction mixture for an additional 3 hours, maintaining the same pH range and a temperature of 25-30°C.[7]

-

The resulting product is an aqueous solution of sodium lauroyl glycinate. The free acid form, N-lauroylglycine, can be precipitated by acidifying the solution with hydrochloric acid.

-

The precipitate can be collected by filtration, washed with water, and dried.

Protocol for N-Alkylation: Synthesis of N-Dodecylglycine

This protocol is based on the synthesis of N-n-dodecylglycine.

Materials:

-

Glycine

-

1-Bromododecane

-

Isopropyl Alcohol (IPA)

-

Deionized Water

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve glycine in a 2:1 (v/v) mixture of isopropyl alcohol and water.

-

Add triethylamine and 1-bromododecane to the solution sequentially.

-

Stir the mixture for over 7 days at room temperature.

-

After the reaction period, remove the solvent under reduced pressure.

-

Add tetrahydrofuran (THF) to the residue to precipitate triethylamine hydrobromide.

-

Remove the triethylamine hydrobromide by filtration.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the N-n-dodecylglycine from the concentrated solution by column chromatography to yield the final product. A yield of 26.3% has been reported for this method.

Reaction Mechanisms and Visualizations

N-Acylation: Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction for the synthesis of N-lauroylglycine is a nucleophilic acyl substitution. The mechanism involves the following steps:

-

Deprotonation of Glycine: The base (hydroxide ion) deprotonates the amino group of glycine, increasing its nucleophilicity.

-

Nucleophilic Attack: The nucleophilic glycinate anion attacks the electrophilic carbonyl carbon of lauroyl chloride, forming a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

-

Protonation: The resulting N-lauroylglycinate may be protonated during workup to yield N-lauroylglycine.

Caption: Schotten-Baumann reaction mechanism for N-lauroylglycine synthesis.

N-Alkylation Reaction Mechanism

The N-alkylation of glycine with 1-bromododecane is a bimolecular nucleophilic substitution (SN2) reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile and attacks the carbon atom bonded to the bromine in 1-bromododecane. This attack occurs from the side opposite to the leaving group (bromide).

-

Transition State: A high-energy transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-bromine bond is partially broken.

-

Product Formation: The carbon-bromine bond breaks completely, and the bromide ion is expelled as the leaving group. A new carbon-nitrogen bond is formed, resulting in N-dodecylglycine.

References

- 1. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]

- 2. byjus.com [byjus.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. (20b) Green Process Design for Synthesis of Sodium N-Lauroylglycinate to Replace the Traditional Schotten-Baumann Reaction | AIChE [proceedings.aiche.org]

- 5. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 6. N-Lauroylglycine | High-Purity Research Grade [benchchem.com]

- 7. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

Critical Micelle Concentration of Dodecyl Glycinate in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of dodecyl glycinate (B8599266), an amino acid-based surfactant. Due to its biocompatibility and unique physicochemical properties, dodecyl glycinate and related surfactants are of increasing interest in pharmaceutical and biotechnological applications. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Introduction to this compound and its Micellization

This compound is an amphiphilic molecule consisting of a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic headgroup derived from the amino acid glycine (B1666218). This structure imparts surface-active properties, allowing it to self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). The micellization process is a key characteristic of surfactants and is crucial for their application in areas such as drug solubilization and delivery.

The aggregation behavior of N-alkyl amino acid-based surfactants like this compound can be complex. For instance, they can form mixed monolayers at the air-water interface, comprising both the anionic N-alkylglycinate and the cationic N-protonated-N-alkylglycine forms. This can result in unusually low surface tension values[1].

Quantitative Data on Critical Micelle Concentration

Quantitative data on the CMC of pure N-dodecyl glycinate is limited in publicly available literature. However, data for closely related compounds and mixtures provide valuable insights.

A study on sodium cocoyl glycinate, a mixture of acyl glycinates derived from coconut oil (which includes a this compound component), determined the CMC by surface tension measurements[2].

| Surfactant | Method | Temperature (°C) | CMC (mmol·L⁻¹) | Minimum Surface Tension (mN·m⁻¹) | Reference |

| Sodium Cocoyl Glycinate | Surface Tension | 25 | 0.21 | ~33 | [2] |

It is important to note that N-alkyl amino acid derivatives, including this compound, can exhibit relatively high Krafft temperatures[1]. The Krafft temperature is the temperature below which the surfactant has limited solubility and forms a hydrated crystalline phase rather than micelles. For N-dodecyl glycine sodium salt, the Krafft temperature at a pH of 13 is above 40°C, indicating poor solubility at lower temperatures and high pH[3]. This property is a critical consideration for experimental design and application.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is influenced by several factors, primarily pH and temperature, due to the nature of its amino acid headgroup.

Effect of pH

The headgroup of this compound contains both an amino group and a carboxylic acid group, making it a zwitterionic surfactant at its isoelectric point and charged at other pH values. The state of protonation of these groups significantly affects the electrostatic interactions between surfactant monomers, and thus the CMC. At low pH, the amino group is protonated (-NH3+), leading to cationic character. At high pH, the carboxylic acid group is deprotonated (-COO-), resulting in anionic character. These changes in charge alter the repulsion between headgroups, which in turn affects the concentration at which micellization occurs[4].

Effect of Temperature

Temperature typically has a U-shaped effect on the CMC of ionic surfactants in aqueous solutions[5]. Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules around the hydrophobic tail, which favors the transfer of the tail into the micellar core (an entropy-driven process). Beyond a certain temperature (the minimum of the U-shaped curve), the CMC starts to increase. This is because the increased kinetic energy of the surfactant molecules opposes their aggregation into micelles[5].

Experimental Protocols for CMC Determination

The determination of the CMC of this compound can be achieved through various experimental techniques. The choice of method may be influenced by the specific properties of the surfactant, such as its ionic character and potential for low solubility.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants[6].

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers accumulate at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension versus log-concentration plot occurs[6].

Protocol Outline:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Note that due to the potentially high Krafft temperature, it may be necessary to warm the solution to ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, spanning a range above and below the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Caption: Workflow for CMC determination by the surface tension method.

Conductivity Method

This method is suitable for ionic surfactants, as the formation of micelles affects the overall conductivity of the solution[7].

Principle: Below the CMC, ionic surfactants exist as monomers and contribute to the conductivity of the solution. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some of the counterions, leads to a decrease in the rate of increase of conductivity with concentration. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes[5]. A study on N-alkyl amino acid-based surfactants noted that a distinct kink in the conductivity curve might not be observed around the CMC, which is a potential challenge for this method with this compound[1].

Protocol Outline:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound of known concentrations.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. It is crucial to maintain a constant temperature.

-

Data Analysis: Plot the specific conductivity against the surfactant concentration. The CMC is determined from the intersection of the two lines of best fit for the data points below and above the break in the plot.

References

- 1. Micellization of true amphoteric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]

- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 4. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

Green synthesis methods for producing cocoyl glycinate.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores green and sustainable methods for the synthesis of cocoyl glycinate (B8599266), an increasingly popular anionic surfactant valued for its mildness and biodegradability. This document provides a comparative analysis of various synthetic routes, including traditional methods, direct amidation from renewable feedstocks, and emerging enzymatic and energy-assisted technologies. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to equip researchers and professionals with the necessary information for developing eco-friendly production processes.

Introduction: The Need for Greener Surfactants

Cocoyl glycinate, the amide of coconut oil-derived fatty acids and glycine, is a highly sought-after ingredient in personal care and pharmaceutical formulations due to its excellent foaming properties, mildness to the skin and eyes, and ready biodegradability.[1] The traditional synthesis route, the Schotten-Baumann reaction, while effective, utilizes harsh reagents like acyl chlorides, which are often derived from toxic chemicals such as phosgene (B1210022) or thionyl chloride, and generates significant waste, leading to environmental concerns.[2][3] Green chemistry principles, which focus on waste prevention, atom economy, and the use of renewable resources and safer solvents, are driving the development of more sustainable alternatives.[1][4] This guide focuses on such green synthetic approaches to producing cocoyl glycinate.

Comparative Analysis of Synthesis Methods

The following sections detail various methods for synthesizing cocoyl glycinate, from the conventional approach to modern green alternatives. A quantitative comparison of these methods is provided in Table 1, focusing on key green chemistry metrics.

Schotten-Baumann Reaction (Conventional Method)

The Schotten-Baumann reaction is the historical and most common industrial method for producing N-acyl amino acids.[2] It involves the acylation of an amino acid with a fatty acyl chloride in the presence of a base.[5]

Reaction Scheme:

While this method is high-yielding, its reliance on hazardous acylating agents and the generation of stoichiometric amounts of salt waste result in a poor atom economy and a high E-factor, making it less environmentally friendly.[2]

Green Synthesis: Direct Amidation from Coconut Oil

A significant advancement in the green synthesis of cocoyl glycinate is the direct reaction of coconut oil (triglycerides) with sodium glycinate.[2] This method avoids the use of toxic acyl chlorides and organic solvents, utilizing renewable feedstock directly.

Reaction Scheme:

References

An In-depth Technical Guide on the Spontaneous Adsorption of Anionic Dodecyl Glycinate on Mineral Surfaces

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous adsorption of surfactants onto mineral surfaces is a phenomenon of significant interest across various scientific and industrial domains, including mineral processing, environmental remediation, and advanced drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing the adsorption of the anionic amino acid-based surfactant, dodecyl glycinate (B8599266), onto the surfaces of calcite, fluorite, and quartz. This document details the thermodynamic favorability of this process, outlines key experimental protocols for its characterization, and presents available quantitative data to elucidate the underlying adsorption mechanisms. Through a synthesis of experimental findings and theoretical calculations, this guide aims to serve as an in-depth resource for professionals seeking to understand and manipulate the interfacial behavior of this biocompatible surfactant on common mineral substrates.

Introduction

Anionic dodecyl glycinate, an N-acyl amino acid surfactant, has garnered increasing attention due to its favorable biocompatibility, biodegradability, and unique interfacial properties. Its molecular structure, featuring a dodecyl hydrocarbon tail and a glycinate headgroup, imparts amphiphilic characteristics that drive its accumulation at interfaces. The interaction of this compound with mineral surfaces is a complex process governed by a combination of electrostatic interactions, chemical bonding, and hydrophobic effects. Understanding the spontaneity and mechanism of this adsorption is crucial for applications ranging from the selective flotation of minerals to the development of targeted drug delivery vehicles where mineral-based nanoparticles may be utilized. This guide will explore the adsorption behavior of this compound on three key mineral surfaces: calcite (CaCO₃), fluorite (CaF₂), and quartz (SiO₂).

Adsorption Mechanism and Energetics

The adsorption of anionic this compound onto the surfaces of calcite, dolomite (B100054), fluorite, and other nonmetallic minerals has been shown to be a spontaneous process.[1] Quantum chemical calculations reveal negative adsorption energies for this compound on these mineral surfaces, indicating that the adsorption process is thermodynamically favorable.[1]

The primary mechanism of interaction appears to be chemisorption.[1] In the case of calcite, for instance, the carboxyl group of the glycinate headgroup interacts with the calcium ions on the mineral surface. This interaction leads to a decrease in the distance between the hydroxyl oxygen atom of the surfactant and the calcium atom on the calcite surface, accompanied by electron transfer, which is indicative of chemical bond formation.[1] The adsorption process is also influenced by the crystallographic face of the mineral.[1]

The order of adsorption capacity for anionic this compound on several nonmetallic minerals has been reported as: dolomite > calcite > diopside (B82245) > albite > phlogopite.[1] This trend aligns with flotation experiment results, suggesting a direct correlation between the strength of adsorption and the mineral's floatability in the presence of this surfactant.[1]

Quantitative Data on Adsorption

Table 1: Zeta Potential Measurements

| Mineral | Surfactant | Concentration | pH | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |

| Calcite | Anionic this compound | Not Specified | 5-7 | Not Specified | Significant Decrease | [1] |

| Dolomite | Anionic this compound | Not Specified | 5-7 | Not Specified | Largest Decrease | [1] |

| Fluorite | N-Decanoylsarcosine Sodium (SDAA) | 1.6 x 10⁻⁵ mol/L | 7.0 | ~ +20 | ~ -35 | [2] |

| Quartz | Sodium Dodecyl Sulfate (SDS) | Not Specified | 3 | ~ -20 | ~ -20 (no significant change) | [3] |

Table 2: Adsorption Energy (Calculated)

| Mineral | Surfactant | Adsorption Energy (kJ/mol) | Reference |

| Calcite (101) | Anionic this compound | Negative (Spontaneous) | [1] |

| Calcite (104) | Anionic this compound | Negative (Spontaneous) | [1] |

| Dolomite | Anionic this compound | Most Negative | [1] |

| Diopside | Anionic this compound | Negative | [1] |

| Albite | Anionic this compound | Negative | [1] |

| Phlogopite | Anionic this compound | Least Negative | [1] |

Table 3: Contact Angle Measurements (Analogous Systems)

| Mineral | Surfactant Solution | Concentration | Contact Angle (°) | Reference |

| Calcite | Water | - | 6 - 66 | [4] |

| Quartz | Water | - | 45 - 66 | [5] |

| Fluorite | Water | - | 0 - 90 | [4] |

Note: The data for SDAA on fluorite is used as a proxy for this compound due to structural similarity. The contact angle data is for water on the mineral surfaces in the absence of surfactants and is provided as a baseline.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the adsorption of anionic this compound on mineral surfaces.

Adsorption Isotherm Determination (Solution Depletion Method)

The solution depletion method is a common technique to determine the amount of surfactant adsorbed onto a solid surface.

Protocol:

-

Mineral Preparation: The mineral (calcite, fluorite, or quartz) is first crushed and sieved to obtain a uniform particle size. The powder is then thoroughly washed with deionized water to remove fine impurities and dried in an oven.

-

Surfactant Solutions: A series of standard solutions of anionic this compound with known concentrations are prepared.

-

Adsorption Experiment: A known mass of the prepared mineral powder is added to a known volume of the surfactant solution in a series of flasks.

-

Equilibration: The flasks are sealed and agitated in a constant temperature shaker bath for a predetermined time to ensure equilibrium is reached (typically 24 hours).

-

Separation: After equilibration, the suspension is centrifuged to separate the mineral particles from the solution.

-

Concentration Measurement: The concentration of the surfactant remaining in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after derivatization if necessary) or a total organic carbon (TOC) analyzer.

-

Calculation of Adsorbed Amount: The amount of adsorbed surfactant per unit mass of the mineral (qₑ) is calculated using the following equation:

qₑ = (C₀ - Cₑ) * V / m

where:

-

C₀ is the initial surfactant concentration.

-

Cₑ is the equilibrium surfactant concentration in the supernatant.

-

V is the volume of the surfactant solution.

-

m is the mass of the mineral powder.

-

-

Isotherm Plotting: The adsorption isotherm is obtained by plotting qₑ against Cₑ.

Zeta Potential Measurement

Zeta potential measurements provide information about the surface charge of the mineral particles before and after surfactant adsorption.

Protocol:

-

Suspension Preparation: A dilute suspension of the finely ground mineral powder is prepared in a background electrolyte solution (e.g., 1 x 10⁻³ mol/L KCl).[2]

-

Initial Measurement: The zeta potential of the pure mineral suspension is measured using a zeta potential analyzer (e.g., a Malvern Zetasizer).

-

Surfactant Addition: A known concentration of the anionic this compound solution is added to the mineral suspension.

-

pH Adjustment and Equilibration: The pH of the suspension is adjusted to the desired value, and the mixture is allowed to equilibrate for a specific time (e.g., 5 minutes).[2]

-

Final Measurement: The zeta potential of the mineral suspension in the presence of the surfactant is measured.

-

Data Analysis: The change in zeta potential upon surfactant addition provides insights into the nature of the interaction between the surfactant and the mineral surface.

Contact Angle Measurement (Sessile Drop Method)

Contact angle measurements are used to assess the change in wettability of the mineral surface upon surfactant adsorption.

Protocol:

-

Mineral Surface Preparation: A flat, polished surface of the mineral crystal is prepared. The surface is cleaned thoroughly with appropriate solvents and deionized water and then dried.

-

Goniometer Setup: The mineral sample is placed on the stage of a contact angle goniometer.

-

Droplet Deposition: A small droplet of the anionic this compound solution of a specific concentration is carefully deposited onto the mineral surface using a syringe.

-

Image Capture: A high-resolution camera captures the image of the droplet on the surface.

-

Angle Measurement: Image analysis software is used to measure the contact angle at the three-phase (solid-liquid-gas) contact line.

-

Data Recording: The contact angle is recorded as a measure of the surface wettability. A decrease in the contact angle of water on a hydrophobic surface or an increase on a hydrophilic surface indicates surfactant adsorption.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups involved in the adsorption process and to elucidate the nature of the chemical interactions.

Protocol:

-

Sample Preparation: A known mass of finely ground mineral is mixed with a solution of anionic this compound and allowed to equilibrate.

-

Washing and Drying: The mineral particles are then separated from the solution by centrifugation, washed multiple times with deionized water to remove any unadsorbed surfactant, and then dried under vacuum.

-

Pellet Preparation: A small amount of the dried mineral-surfactant complex is mixed with KBr powder and pressed into a thin, transparent pellet.

-

FTIR Analysis: The FTIR spectrum of the pellet is recorded using an FTIR spectrometer.

-

Spectral Analysis: The spectrum of the mineral with the adsorbed surfactant is compared to the spectra of the pure mineral and the pure surfactant. The appearance of new peaks or shifts in the characteristic peaks of the surfactant's functional groups (e.g., carboxylate and amide groups) provides evidence of adsorption and information about the bonding mechanism.[6]

Visualizations

The following diagrams illustrate the experimental workflows and a proposed adsorption mechanism.

Caption: Workflow for Adsorption Isotherm Determination.

Caption: Workflow for Zeta Potential Measurement.

Caption: Workflow for Contact Angle Measurement.

References

Dodecyl glycinate as a glycine derivative for research applications.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl glycinate (B8599266), a glycine (B1666218) derivative, is emerging as a compound of interest in various research applications, particularly in drug delivery and formulation science. Its amphiphilic nature, stemming from the combination of a hydrophilic glycine head and a lipophilic dodecyl tail, imparts unique physicochemical properties that can be harnessed to overcome biological barriers and enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of dodecyl glycinate, including its synthesis, physicochemical properties, potential research applications as a penetration enhancer and a cytotoxic agent, and relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers exploring the utility of this compound in their scientific endeavors.

Physicochemical Properties of N-Dodecylglycine and its Sodium Salt

The effectiveness of this compound in various applications is intrinsically linked to its physicochemical characteristics. As an amphiphilic molecule, it exhibits surface-active properties. The sodium salt of N-dodecylglycine, in particular, has been studied for its behavior in aqueous solutions. Below is a summary of key physicochemical data.

| Property | Value | Reference Compound | Notes |

| Molecular Formula | C₁₄H₂₉NO₂ | N-Dodecylglycine | |

| Molecular Weight | 243.39 g/mol | N-Dodecylglycine | |

| Krafft Temperature | > 40°C | N-Dodecylglycine Sodium Salt | The temperature above which the solubility of the surfactant equals its critical micelle concentration. Below this temperature, the surfactant precipitates. |

| Critical Micelle Concentration (CMC) | Significantly lower than dicarboxylic surfactants | N-Dodecylglycine Sodium Salt | The concentration at which surfactant molecules aggregate to form micelles. A lower CMC indicates higher surface activity. |

| Solubility | Poorly soluble in water; more soluble in non-polar organic solvents. | N-Dodecylglycine | The long dodecyl chain imparts hydrophobicity. |

Synthesis of N-Dodecylglycine: An Illustrative Protocol

While various methods for the synthesis of N-alkylated amino acids exist, a common approach involves the reaction of an amino acid with an alkyl halide. The following is a representative protocol for the synthesis of N-dodecylglycine.

Experimental Protocol: Synthesis of N-Dodecylglycine

Materials:

-

Glycine

-

1-Bromododecane

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Glycinate: Dissolve glycine in an aqueous solution of sodium hydroxide to form sodium glycinate.

-

N-Alkylation Reaction: To the aqueous solution of sodium glycinate, add 1-bromododecane. The reaction mixture is then heated under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is washed with diethyl ether to remove any unreacted 1-bromododecane. The aqueous layer is then acidified with hydrochloric acid to precipitate the N-dodecylglycine. The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude N-dodecylglycine can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a white solid.

dot

Research Application: this compound as a Skin Penetration Enhancer

The amphiphilic nature of this compound makes it a candidate for use as a skin penetration enhancer in transdermal drug delivery systems. Penetration enhancers transiently and reversibly disrupt the barrier function of the stratum corneum, allowing for increased permeation of APIs.

Mechanism of Action

The proposed mechanism by which long-chain alkyl amino acid derivatives enhance skin penetration involves the disruption of the highly ordered lipid lamellae in the stratum corneum. The lipophilic dodecyl tail can intercalate into the lipid bilayers, increasing their fluidity and creating defects through which drug molecules can pass more easily. The hydrophilic glycine headgroup may interact with the polar components of the skin, further contributing to the disruption of the barrier.

dot

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the transdermal permeation of a model drug.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., rat, porcine)

-

Model drug (e.g., ibuprofen, caffeine)

-

This compound

-

Phosphate-buffered saline (PBS, pH 7.4)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Formulation Preparation: A saturated solution of the model drug in a vehicle (e.g., propylene (B89431) glycol) with and without a specific concentration of this compound is prepared.

-

Experiment Setup: The receptor compartment of the Franz diffusion cell is filled with PBS, maintained at 37°C, and stirred continuously. The drug formulation (with or without this compound) is applied to the skin surface in the donor compartment.

-

Sample Collection: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh PBS to maintain sink conditions.

-

Drug Quantification: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

Research Application: Potential Cytotoxic Activity of this compound

The surfactant-like properties of this compound also suggest potential applications as a cytotoxic agent, particularly in the context of cancer research. Similar to other amphiphilic molecules, it may disrupt cell membranes, leading to cell lysis.

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on data from structurally related compounds. This data is for illustrative purposes only and requires experimental validation.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 50 |

| A549 | Lung Cancer | 75 |

| HeLa | Cervical Cancer | 60 |

| HT-29 | Colon Cancer | 85 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (prepared in cell culture medium) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (medium without the compound) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Signaling Pathway Context: Serine/Glycine Metabolism in Cancer

Glycine and its derivatives can play a role in cellular metabolism, which is often dysregulated in cancer. The serine/glycine one-carbon metabolism pathway is crucial for nucleotide synthesis, redox balance, and methylation reactions, all of which are vital for cancer cell proliferation. This pathway is interconnected with major signaling networks, including the mTOR pathway, which is a central regulator of cell growth and metabolism. The potential effects of this compound on cancer cells could be multifaceted, extending beyond simple membrane disruption to influencing these metabolic and signaling pathways.

dot

Conclusion

This compound presents a versatile platform for various research applications due to its tunable physicochemical properties. Its potential as a skin penetration enhancer and a cytotoxic agent warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the multifaceted nature of this glycine derivative. As with any research compound, thorough experimental validation is crucial to substantiate its efficacy and mechanism of action in specific applications.

The Pivotal Role of Glycine as a Buffering Agent in Biochemical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and molecular biology research, maintaining a stable pH is paramount to experimental success. Among the arsenal (B13267) of buffering agents available, the simple amino acid glycine (B1666218) stands out for its versatility and efficacy across a range of applications. This technical guide provides an in-depth exploration of glycine's function as a buffering agent, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their laboratory endeavors.

Core Principles of Glycine Buffering

Glycine (NH₂-CH₂-COOH) is an amino acid with two ionizable groups: a carboxylic acid group and an amino group. This zwitterionic nature is the foundation of its buffering capacity.[1] Glycine possesses two pKa values: pKa₁ of approximately 2.3 to 2.4 for the carboxyl group and pKa₂ of 9.6 to 9.8 for the amino group.[2][3] This allows glycine to effectively buffer in two distinct pH ranges: an acidic range from approximately pH 2.2 to 3.6 and an alkaline range from pH 8.6 to 10.6.[4][5]

The buffering action in the acidic range is due to the equilibrium between the cationic form (glycine with a protonated carboxyl group) and the zwitterionic form. In the alkaline range, the equilibrium between the zwitterionic form and the anionic form (glycine with a deprotonated amino group) provides the buffering capacity.

Quantitative Overview of Glycine Buffers

The selection of a specific glycine buffer formulation is dictated by the experimental requirements, particularly the target pH and the nature of the biomolecules being studied. The following tables summarize common glycine buffer compositions and their applications.

| Buffer System | Composition | Effective pH Range | Common Applications |

| Glycine-HCl | Glycine and Hydrochloric Acid | 2.2 - 3.6[2][6] | Affinity Chromatography (elution of antibodies and proteins)[7], Cell Culture[7], Enzyme Assays[6] |

| Glycine-NaOH | Glycine and Sodium Hydroxide | 8.6 - 10.6[5] | Enzyme Assays (e.g., alkaline phosphatase)[8], Chromatography[9] |

| Tris-Glycine | Tris base and Glycine | ~8.3 (for electrophoresis running buffer)[7] | SDS-PAGE (running buffer)[10][11], Western Blotting (transfer buffer)[11] |

| Tris-Glycine-SDS | Tris base, Glycine, and Sodium Dodecyl Sulfate | ~8.3 (for electrophoresis running buffer)[12] | SDS-PAGE (running buffer for denaturing protein electrophoresis)[13] |

Key Applications and Experimental Protocols

Glycine's utility as a buffering agent is widespread in biochemical research. Below are detailed protocols for some of its most common applications.

Protein Electrophoresis: Tris-Glycine Buffers in SDS-PAGE

Tris-glycine buffer systems are fundamental to the Laemmli method of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a technique used to separate proteins based on their molecular weight.[13] Glycine, as the trailing ion in the running buffer, and chloride, as the leading ion, create a moving boundary that stacks the proteins into sharp bands before they enter the resolving gel.[13]

Experimental Protocol: Preparation of 10X Tris-Glycine-SDS Running Buffer

Materials:

-

Tris base

-

Glycine

-

Sodium Dodecyl Sulfate (SDS)

-

Ultrapure water

-

To prepare 1 liter of 10X Tris-Glycine-SDS Running Buffer, dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in 900 mL of ultrapure water.

-

Mix thoroughly until all components are dissolved.

-

Adjust the final volume to 1 liter with ultrapure water.

-

The pH of the 1X solution should be approximately 8.3. Do not adjust the pH with acid or base.

-

Store the 10X stock solution at room temperature. For use, dilute to 1X with ultrapure water.

Experimental Workflow: SDS-PAGE and Western Blotting

Affinity Chromatography: Glycine-HCl for Antibody Elution

In affinity chromatography, low pH glycine-HCl buffers are widely used to elute antibodies and other proteins from affinity columns, such as those with Protein A or Protein G resins. The acidic environment disrupts the non-covalent interactions between the antibody and the affinity ligand, allowing for the recovery of the purified protein.

Experimental Protocol: Antibody Elution using Glycine-HCl Buffer

Materials:

-

Protein A or Protein G affinity column

-

Binding/Wash Buffer (e.g., Phosphate Buffered Saline, PBS)

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0[15]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5[15]

-

Collection tubes

Procedure:

-

Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.

-

Load the antibody-containing sample onto the column.

-

Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound antibody by applying the Glycine-HCl Elution Buffer. Collect the eluate in fractions.

-

Immediately neutralize the eluted fractions by adding 1/10th volume of Neutralization Buffer to prevent denaturation of the antibody due to prolonged exposure to low pH.[15]

-

Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and purity (e.g., by SDS-PAGE).

Quantitative Data: Comparison of Elution Buffers in Antibody Purification

A study comparing citrate (B86180) and glycine buffers for the elution of IgG from a Protein A column showed comparable purity and yield. However, the elution profile with 0.1 M glycine at pH 3.0 was broader than with 0.1 M citrate at the same pH.[16] Increasing the glycine concentration to 0.25 M resulted in a sharper elution peak without significantly affecting yield or purity.[16]

| Elution Buffer | IgG Yield (mg) | Purity | Elution Peak Width |

| 0.1 M Sodium Citrate, pH 3.0 | 8.1 | High | ~3 column volumes |

| 0.1 M Glycine, pH 3.0 | ~8.0 | High | ~4 column volumes |

| 0.25 M Glycine, pH 3.0 | 8.5 | High | ~3 column volumes |

Data adapted from Bio-Rad Laboratories, Inc. technical bulletin.[16]

Experimental Workflow: Affinity Chromatography

Glycine in Neurotransmitter Signaling Studies

Beyond its role as a simple buffering agent, glycine is a critical inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[10][17] It acts by binding to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[3] The study of GlyR function and its modulation often involves in vitro assays where glycine-containing buffers are used to maintain a physiological pH and to act as the activating ligand.

Signaling Pathway: Glycine Receptor Activation

Upon binding of glycine, the GlyR undergoes a conformational change, opening its central pore and allowing the influx of chloride ions (Cl⁻) into the neuron.[17] This influx of negatively charged ions leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential, thus mediating an inhibitory signal.

Conclusion

Glycine's simple structure belies its profound importance in biochemical research. Its zwitterionic nature provides robust buffering capacity in both acidic and alkaline pH ranges, making it an indispensable tool for a wide array of laboratory techniques. From the precise separation of proteins in electrophoresis to the gentle elution of antibodies in affinity chromatography and its fundamental role in neuroscience research, glycine-based buffers are a cornerstone of modern life science. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize glycine as a buffering agent in their critical work.

References

- 1. researchgate.net [researchgate.net]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. researchgate.net [researchgate.net]

- 4. Buffer system improves the removal of host cell protein impurities in monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Activation Process of the Glycine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. agrisera.com [agrisera.com]

- 10. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 11. Membrane Adsorber for the Fast Purification of a Monoclonal Antibody Using Protein A Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tris Glycine SDS PAGE Buffer (10X) - National Diagnostics [nationaldiagnostics.com]

- 13. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]

- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bio-rad.com [bio-rad.com]

- 17. Glycine receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Glycine, N-dodecyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), N-dodecyl-, also known as N-dodecylglycine or laurylglycine, is an amphiphilic molecule combining the polar amino acid glycine with a nonpolar 12-carbon alkyl chain. This structure imparts surfactant properties, making it a molecule of interest for various applications in research and drug development, including as a component in drug delivery systems, a stabilizer for biological macromolecules, and a potential antimicrobial agent. Its ability to interact with lipid membranes and self-assemble into micelles is central to its functionality. This technical guide provides a comprehensive overview of the known physical and chemical properties of Glycine, N-dodecyl- (CAS No. 2274-80-8), detailed experimental protocols for its characterization, and a visualization of its interaction with cellular membranes.

Core Physical and Chemical Properties

The physical and chemical characteristics of Glycine, N-dodecyl- are determined by its dual hydrophilic and hydrophobic nature. While extensive experimental data for this specific compound is not always available in the public domain, the following tables summarize the reported and computed properties.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 2274-80-8 | [PubChem][1] |

| Molecular Formula | C₁₄H₂₉NO₂ | [PubChem][1] |

| Molecular Weight | 243.39 g/mol | [PubChem][1] |

| IUPAC Name | 2-(dodecylamino)acetic acid | [PubChem][1] |

| Synonyms | N-Dodecylglycine, Laurylglycine | [PubChem][1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available | [ECHEMI][2] |

| Boiling Point | 356.4 °C at 760 mmHg | [ECHEMI][2] |

| Flash Point | 169.4 °C | [ECHEMI][2] |

Chemical and Computational Properties

| Property | Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 3.97 (Predicted) | ChemSrc |

| pKa (Acid Dissociation Constant) | Data not available | - |

| Solubility | Poorly soluble in water; soluble in non-polar organic solvents. Quantitative data not available. | - |

| Critical Micelle Concentration (CMC) | Data not available; expected to form micelles in aqueous solution. | - |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 13 | [PubChem][1] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of Glycine, N-dodecyl-. The following protocols are based on established methods for similar amphiphilic compounds.

Synthesis of Glycine, N-dodecyl-

A common method for the synthesis of N-alkylated amino acids is the reaction of an amino acid with an alkyl halide under basic conditions.

Materials:

-

Glycine

-

Isopropyl alcohol (IPA)

-

Water

-

Tetrahydrofuran (B95107) (THF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Glycine in a 2:1 (v/v) mixture of isopropyl alcohol and water.

-

Add triethylamine to the solution to act as a base.

-

Add 1-bromododecane to the reaction mixture.

-

Stir the mixture at room temperature for an extended period (e.g., 7 days) to allow the reaction to proceed.

-

Remove the solvents under reduced pressure.

-

Add tetrahydrofuran to the residue to precipitate the triethylamine hydrobromide salt.

-

Filter the mixture to remove the salt and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-dodecylglycine.

Workflow for the Synthesis of Glycine, N-dodecyl-

Caption: Workflow for the synthesis of Glycine, N-dodecyl-.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or fluorescence of a hydrophobic probe. The following protocol utilizes a fluorescent probe.

Materials:

-

Glycine, N-dodecyl-

-

Pyrene (B120774) (fluorescent probe)

-

High-purity water

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of Glycine, N-dodecyl- with varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each Glycine, N-dodecyl- solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid excimer formation at low surfactant concentrations.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of pyrene in each solution using a spectrofluorometer. Excite the samples at approximately 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the Glycine, N-dodecyl- concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

Experimental Workflow for CMC Determination

Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.

Determination of pKa

The pKa can be determined by titration, monitoring the change in pH upon addition of a strong acid or base. Due to the amphiphilic nature and potential for micellization of Glycine, N-dodecyl-, potentiometric titration in a mixed solvent system or spectroscopic methods may be necessary.

Materials:

-

Glycine, N-dodecyl-

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (B78521) (NaOH) solution

-

High-purity water or a water/co-solvent mixture

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

Procedure:

-

Dissolve a known amount of Glycine, N-dodecyl- in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution with a standardized solution of NaOH, adding small, known volumes and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Biological Interactions and Signaling Pathways

Direct evidence for the involvement of Glycine, N-dodecyl- in specific signaling pathways is limited. However, its amphiphilic nature strongly suggests that its primary biological interactions will be with cellular membranes. As a surfactant, it can intercalate into the lipid bilayer, potentially disrupting membrane integrity and function. This interaction is a plausible mechanism for any observed antimicrobial or cytotoxic effects. At concentrations above its CMC, it can solubilize membrane components, leading to cell lysis.

The interaction of Glycine, N-dodecyl- with a cell membrane can be visualized as follows:

Interaction of Glycine, N-dodecyl- with a Cell Membrane

Caption: Proposed interaction of Glycine, N-dodecyl- with a cell membrane.

This interaction with the cell membrane is a critical aspect to consider in drug development, as it can influence drug delivery across membranes, as well as potential toxicity. The formulation of drugs with amphiphilic molecules like Glycine, N-dodecyl- can enhance the solubility and bioavailability of hydrophobic therapeutic agents.

Conclusion

Glycine, N-dodecyl- is a versatile amphiphilic molecule with properties that make it of significant interest to researchers in the fields of chemistry, biology, and pharmaceutical sciences. While there are gaps in the publicly available experimental data for some of its core physical and chemical properties, the provided protocols offer a robust framework for its synthesis and characterization. Its surfactant nature and ability to interact with lipid bilayers are key to its current and potential applications. Further research to quantify its properties and elucidate its specific biological interactions will undoubtedly open up new avenues for its use in drug development and other advanced scientific applications.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dodecyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dodecyl glycinate (B8599266), a long-chain amino acid ester, via Fischer esterification. Dodecyl glycinate and similar compounds are of interest in drug delivery systems, as surfactants, and as intermediates in the synthesis of more complex molecules. The protocol herein describes the reaction of glycine (B1666218) with dodecanol (B89629) in the presence of an acid catalyst, followed by a comprehensive work-up and purification procedure to yield the stable hydrochloride salt of the ester. This document includes tabulated data for reactants and the product, a detailed experimental procedure, and a workflow diagram for clarity.

Introduction

Amino acid esters, particularly those with long alkyl chains like this compound, are valuable molecules in various fields of chemical and pharmaceutical research. The combination of a hydrophilic amino acid headgroup and a lipophilic alkyl tail imparts amphiphilic properties to these molecules, making them useful as surfactants, penetration enhancers in drug delivery, and building blocks for the synthesis of peptidomimetics and other bioactive compounds.

The most direct and classical method for the synthesis of such esters is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between a carboxylic acid (glycine) and an alcohol (dodecanol). The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product. This typically involves using an excess of one of the reactants or the removal of water as it is formed. The resulting amino acid ester is often isolated as its hydrochloride salt to improve stability and ease of handling.

Reaction Scheme

The overall reaction for the synthesis of this compound hydrochloride is depicted below:

Reaction: Glycine + Dodecanol --(H+)--> this compound + Water

Salt Formation: this compound + HCl --> this compound Hydrochloride

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| Glycine | C₂H₅NO₂ | 75.07 | 1.607 | 233 (dec.) | N/A |

| Dodecanol | C₁₂H₂₆O | 186.34 | 0.831 | 24 | 259 |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | N/A | 103-106 | N/A |

| Toluene (B28343) | C₇H₈ | 92.14 | 0.867 | -95 | 110.6 |

Table 2: Properties of this compound Hydrochloride (Product)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield |

| This compound Hydrochloride | C₁₄H₃₀ClNO₂ | 279.85[1] | White solid | 95[1] | 85-95% |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound hydrochloride from glycine and dodecanol.

4.1. Materials and Equipment

-

Glycine (reagent grade)

-

1-Dodecanol (B7769020) (reagent grade)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (catalyst)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

4.2. Reaction Procedure

-

Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add glycine (7.51 g, 0.1 mol), 1-dodecanol (27.95 g, 0.15 mol, 1.5 equivalents), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 0.1 equivalents), and toluene (200 mL).

-

Reaction: Heat the mixture to reflux using a heating mantle. The toluene will begin to boil and carry water, a byproduct of the reaction, into the Dean-Stark trap as an azeotrope. Continue refluxing for 4-6 hours, or until no more water collects in the Dean-Stark trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

4.3. Work-up Procedure

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the p-toluenesulfonic acid catalyst. Be cautious as CO₂ gas evolution may occur.

-

Washing: Wash the organic layer with brine (1 x 100 mL).

-

Drying: Dry the organic layer (toluene solution) over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or waxy solid.

4.4. Purification and Salt Formation

-

Dissolution: Dissolve the crude this compound in anhydrous diethyl ether (150 mL).

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution, or add a calculated amount of a saturated solution of HCl in diethyl ether. The this compound hydrochloride will precipitate as a white solid.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified this compound hydrochloride in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

References

Application Notes and Protocols for Dodecyl Glycinate in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl Glycinate is a zwitterionic amino acid-based surfactant with potential applications in the solubilization and stabilization of membrane proteins. Its structure, consisting of a hydrophobic 12-carbon alkyl chain and a hydrophilic glycine (B1666218) headgroup, suggests properties that may be advantageous for maintaining the native conformation and activity of extracted proteins. Zwitterionic detergents, in general, are considered to be of intermediate strength, effective at disrupting protein-protein interactions while being less denaturing than ionic detergents like SDS.[1][2] This makes them a valuable tool for the extraction of membrane proteins for structural and functional studies.